4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core linked to an oxadiazole ring, with an ethylhexyl side chain, making it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the oxadiazole ring. The ethylhexyl side chain is then attached through alkylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the reproducibility of the product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity. For example, oxidation reactions may be carried out at elevated temperatures with the presence of a catalyst to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine shares structural similarities with other benzimidazole and oxadiazole derivatives, such as:
- 4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,3,4-oxadiazol-2-amine
- 4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,4-oxadiazol-3-amine .
Uniqueness
The unique combination of the benzimidazole and oxadiazole rings, along with the ethylhexyl side chain, gives this compound distinct physicochemical properties. These properties include enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[1-(2-ethylhexyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C17H23N5O/c1-3-5-8-12(4-2)11-22-14-10-7-6-9-13(14)19-17(22)15-16(18)21-23-20-15/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H2,18,21) |
InChI Key |
QERYPZDMMYDWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=CC=CC=C2N=C1C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.